4-[3-(4-Methylphenyl)propyl]aniline
Description
4-[3-(4-Methylphenyl)propyl]aniline is a substituted aniline derivative featuring a 4-methylphenyl group attached via a three-carbon propyl chain to the para position of the aniline ring. Its molecular formula is C₁₆H₁₉N, with a molecular weight of 225.33 g/mol (CAS: Not explicitly provided; see structural analogs in ). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or ligands for metal complexes.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)propyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(17)12-10-15/h5-12H,2-4,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVXOSXGYJGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535943 | |
| Record name | 4-[3-(4-Methylphenyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80861-27-4 | |
| Record name | 4-[3-(4-Methylphenyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)propyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 4-methylphenylboronic acid is coupled with 3-bromopropylaniline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amino group activates the aromatic ring toward electrophilic substitution, with regioselectivity influenced by the para-methylphenyl substituent.
Mechanistic Insight :
-
Nitration occurs predominantly at the meta position due to steric hindrance from the propyl chain .
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Sulfonation favors the ortho position under kinetic control .
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions, producing nitroso or nitro derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 2 h | 4-[3-(4-Methylphenyl)propyl]nitrobenzene | 85% | |
| H₂O₂/FeCl₃ | Ethanol, RT, 4 h | 4-[3-(4-Methylphenyl)propyl]nitrosobenzene | 63% |
Key Findings :
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FeCl₃-catalyzed oxidation with H₂O₂ selectively generates nitroso intermediates.
Reductive Alkylation
The primary amine participates in reductive amination with carbonyl compounds.
Mechanism :
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NaBH₃CN stabilizes imine intermediates, enabling efficient alkylation .
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Catalytic hydrogenation with Pd-C reduces Schiff bases to secondary amines .
Coupling Reactions
The aniline group facilitates cross-coupling reactions, particularly in the presence of transition-metal catalysts.
Notable Data :
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Buchwald–Hartwig amination achieves >90% conversion with electron-deficient aryl halides .
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Ullmann coupling produces biaryl amines with moderate yields (55–70%) .
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines, which are precursors to heterocyclic compounds.
Applications :
-
Stabilized derivatives are used in corrosion inhibition studies.
Diazotization and Azo Coupling
Diazonium salts derived from the compound undergo coupling with electron-rich aromatics.
Observations :
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 4-[3-(4-Methylphenyl)propyl]aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, enabling the production of diverse derivatives that can be utilized in different applications.
Synthesis Techniques
- Common methods for synthesizing this compound include:
- Friedel-Crafts Alkylation : Involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a Lewis acid catalyst.
- Oxidation and Reduction Reactions : Can yield ketones or primary amines depending on the reagents used (e.g., potassium permanganate for oxidation) .
Biological Research
Pharmacological Properties
- Research has indicated potential antimicrobial and anti-inflammatory properties of this compound. It is being investigated for its efficacy as a pharmaceutical agent targeting specific biological pathways .
Case Studies
- A study highlighted its role in modulating biochemical pathways through interaction with enzymes and receptors, suggesting its potential use in drug development .
Medicinal Applications
Drug Development
- The compound is explored for its potential as a therapeutic agent. Its structural properties make it a candidate for developing drugs targeting various conditions, including inflammation and infections .
Structure-Activity Relationship Studies
- Ongoing research focuses on understanding the relationship between the chemical structure of this compound and its biological activity, which is crucial for optimizing drug design .
Industrial Applications
Dyes and Pigments Production
- In industrial settings, this compound is utilized in the manufacture of dyes and pigments due to its stable chemical properties and ability to form vibrant colors .
Chemical Manufacturing
- The compound is also employed in producing other industrial chemicals where its reactivity can be advantageous in synthesis processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
4-[3-(3-Methylphenyl)propyl]aniline
- Structure : The methyl group is at the 3-position of the phenyl ring instead of the 4-position.
- Molecular Formula : C₁₆H₁₉N (identical to the target compound).
- Electronic effects: The meta-substitution may slightly reduce electron-donating effects compared to the para-methyl group.
2,5-Difluoro-N-[1-(4-methylphenyl)propyl]aniline ()
- Structure : Fluorine atoms at the 2- and 5-positions of the aniline ring.
- Molecular Formula : C₁₆H₁₇F₂N.
- Key Differences: Fluorine substituents are electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen compared to the non-fluorinated target compound. Enhanced metabolic stability due to fluorine’s inertness.
Substituent Group Variations
4-(4-Methylpiperazino)aniline ()
- Structure: A piperazino group replaces the methylphenyl propyl chain.
- Molecular Formula : C₁₁H₁₇N₃.
- Key Differences :
4-[N-(2-Hydroxypropyl)amino]-3-nitrophenol ()
Complex Derivatives with Extended Functionality
N,N-Bis(2-chloroethyl)-4-[6-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]propyl]-1H-benzimidazol-2-yl]aniline ()
- Structure : A bis-benzimidazole-aniline hybrid with chloroethyl and piperazinyl groups.
- Molecular Formula : C₃₂H₃₇Cl₂N₇.
- Key Differences :
Comparative Analysis Table
Biological Activity
4-[3-(4-Methylphenyl)propyl]aniline, also known as 3-[3-(4-methylphenyl)propyl]aniline, is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol. This compound is a derivative of aniline, characterized by a propyl group attached to a para-methylphenyl moiety. It has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues in modern medicine.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory processes. This action may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell proliferation and survival .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to certain receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. Further research is needed to elucidate these pathways fully .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-[3-(4-Chlorophenyl)propyl]aniline | Contains a chlorine substituent | Enhanced electrophilic properties |
| 3-[3-(4-Methoxyphenyl)propyl]aniline | Contains a methoxy group affecting solubility | Potentially different anti-inflammatory effects |
| 3-[3-(4-Fluorophenyl)propyl]aniline | Contains a fluorine substituent impacting stability | Varied reactivity compared to methyl group |
This table highlights how the presence of different substituents can influence the biological activity and chemical properties of similar compounds.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of aniline, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Investigation into Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of aniline derivatives. In this research, this compound was tested in a mouse model of induced inflammation. The findings revealed a marked reduction in paw swelling and inflammatory markers in treated groups compared to controls, supporting its use in therapeutic applications for inflammatory diseases .
Anticancer Research
In vitro assays conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential role in cancer therapy development .
Q & A
Q. What are the recommended methods for synthesizing 4-[3-(4-Methylphenyl)propyl]aniline in academic laboratories?
A two-step approach is commonly employed:
- Step 1: Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the propyl linker. For example, coupling 4-methylphenylboronic acid with a brominated aniline precursor using Pd(PPh₃)₂Cl₂ as a catalyst .
- Step 2: Reduction of intermediates (e.g., nitro groups to amines) using NaBH₄ or H₂/Pd-C under inert conditions.
Key Considerations: - Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent oxidation .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Analytical Workflow:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.2 ppm, propyl CH₂ at δ 1.5–2.5 ppm) .
- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 253.3).
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and reference standards from aniline mixes .
Purity Criteria: ≥95% by HPLC; residual solvents assessed via GC-MS .
Q. What storage conditions are optimal for preserving this compound?
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere: Under argon or nitrogen to minimize oxidation.
- Solubility: Prepare stock solutions in anhydrous DMSO or chloroform; avoid aqueous buffers due to limited solubility .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point, pKa) for this compound?
Methodological Framework:
- Replicate Measurements: Use differential scanning calorimetry (DSC) for melting/boiling points and potentiometric titration for pKa .
- Compare with Analogues: Cross-reference data from structurally similar compounds (e.g., 4-Methyl-N-(4-methylphenyl)aniline: pKa ~2.5–3.0) .
Example: If vapor pressure data conflicts, validate using the Antoine equation and controlled manometric setups .
Q. What strategies are effective for incorporating this compound into palladium-catalyzed systems?
Experimental Design:
- Ligand Synthesis: Functionalize the aniline group with triethoxysilyl or morpholine moieties to create bidentate ligands for Pd(II) complexes .
- Catalytic Testing: Assess activity in Heck or C–N coupling reactions; optimize using DOE (Design of Experiments) for variables like temperature, solvent polarity, and Pd loading .
Data Interpretation: Track turnover numbers (TON) and compare with immobilized catalysts (e.g., silica-supported Pd) to evaluate recyclability .
Q. How can regioselectivity challenges in functionalizing the aniline group be mitigated?
Approaches:
- Directing Groups: Introduce temporary substituents (e.g., –SO₂Me) to steer electrophilic substitution to the para position .
- Metal-Mediated Control: Use CuI or Pd catalysts to achieve selective C–H activation at the propyl chain or aromatic ring .
Case Study: demonstrates regioselective hydroaminoalkylation using silyl-protected intermediates to direct reaction pathways.
Q. What computational tools are recommended for predicting the electronic properties of this compound in materials science applications?
Methodology:
- DFT Calculations: Use Gaussian or ORCA to model HOMO/LUMO levels and charge transport properties. Compare with experimental UV-Vis and cyclic voltammetry data .
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with OLED efficiency or solar cell performance .
Q. How can researchers resolve low yields in multi-step syntheses involving this compound?
Troubleshooting Guide:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
